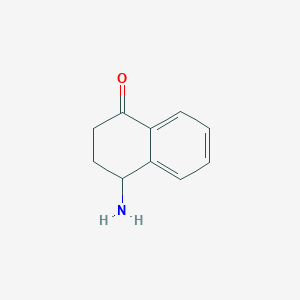
4-Amino-3,4-dihydronaphthalen-1(2H)-one
概要
説明
4-Amino-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of an amino group at the fourth position and a ketone group at the first position of the naphthalene ring system. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as medicinal chemistry and material science.
科学的研究の応用
4-Amino-3,4-dihydronaphthalen-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
生化学分析
Biochemical Properties
4-Amino-3,4-dihydronaphthalen-1(2H)-one plays a significant role in biochemical reactions, particularly in the context of fluorescence and photophysical properties. Studies have shown that the amino functionality at the 4-position of the naphthalene ring can influence the compound’s absorption and fluorescence spectra . This compound interacts with various enzymes and proteins, often through hydrogen bonding and other non-covalent interactions. For instance, it has been observed to bind with anion receptors, indicating its potential role in biochemical sensing and signaling .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to emit fluorescence upon interaction with specific cellular components makes it a valuable tool for studying cellular dynamics and functions. Additionally, its interaction with proteins and enzymes can modulate various cellular activities, including metabolic flux and signal transduction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, altering their structure and function. The compound’s fluorescence properties are particularly useful for tracking these interactions in real-time. Furthermore, it can act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression induced by this compound have also been documented, highlighting its potential impact on cellular function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its fluorescence properties can change with solvent polarity and intermolecular interactions, which may affect its utility in long-term experiments . Additionally, the compound’s degradation products may have distinct biochemical activities that need to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced fluorescence for imaging applications. At higher doses, it may induce toxic or adverse effects, including disruptions in cellular metabolism and signaling pathways. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s metabolism can influence the levels of specific metabolites and affect overall metabolic flux. Understanding these pathways is crucial for elucidating the compound’s role in cellular biochemistry and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and its affinity for particular tissues are important factors that influence its biological activity and effectiveness .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the reduction of 4-nitro-3,4-dihydronaphthalen-1(2H)-one using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired amino compound.
Another method involves the copper-catalyzed annulation-cyanotrifluoromethylation of 1,7-enynes with Togni’s reagent and trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
4-Amino-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-nitro-3,4-dihydronaphthalen-1(2H)-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, depending on the desired substituent
Major Products Formed
Oxidation: 4-Nitro-3,4-dihydronaphthalen-1(2H)-one
Reduction: this compound
Substitution: Various substituted derivatives of this compound
作用機序
The mechanism of action of 4-Amino-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the naphthalene ring can participate in π-π interactions with aromatic residues. These interactions can influence the compound’s binding affinity and specificity.
類似化合物との比較
4-Amino-3,4-dihydronaphthalen-1(2H)-one can be compared with other similar compounds such as:
4-Amino-1,8-naphthalimide: This compound has a similar amino group but differs in the position and presence of the imide functionality.
4-Nitro-3,4-dihydronaphthalen-1(2H)-one: This compound is an oxidized form of this compound and has different reactivity and applications.
3,4-Dihydronaphthalen-1(2H)-one: This compound lacks the amino group and has different chemical properties and applications.
特性
IUPAC Name |
4-amino-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKUGMFMPBBBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications of 4-Amino-3,4-dihydronaphthalen-1(2H)-one have been explored for mast cell stabilizing activity?
A1: Researchers investigated the mast cell stabilizing activity of cyclic analogues of this compound. Specifically, they synthesized and evaluated tertiary amines with structural variations at the 4-amino position. This included incorporating cyclohexenylamino groups into tetralone and benzosuberone structures, as seen in series 20 and 21. []
Q2: What were the findings regarding the in vitro and in vivo activity of these modified compounds?
A2: The study found that the cyclohexenylamino derivatives of tetralone and benzosuberone (series 20 and 21) demonstrated promising mast cell stabilizing activity both in vitro and in vivo. [] This suggests that these specific structural modifications contribute significantly to the desired biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
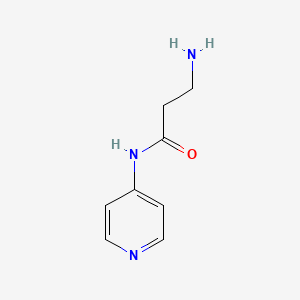
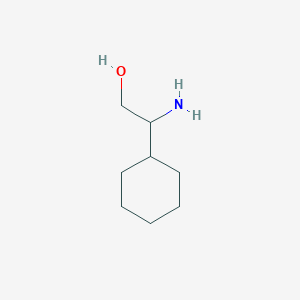


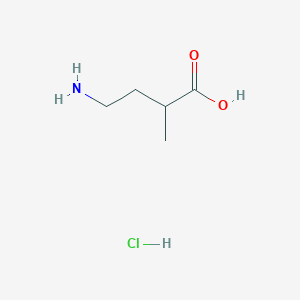
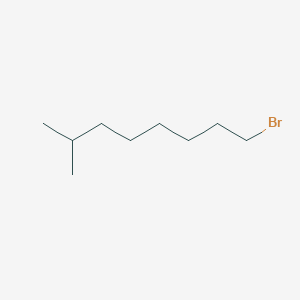

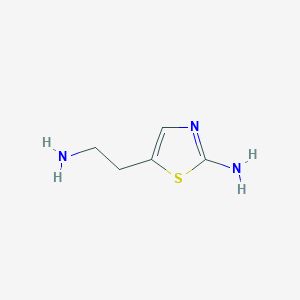


![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)



